

# polo-like kinase inhibitor volasertib discovery and development

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## Compound Focus: Volasertib

CAS No.: 755038-65-4

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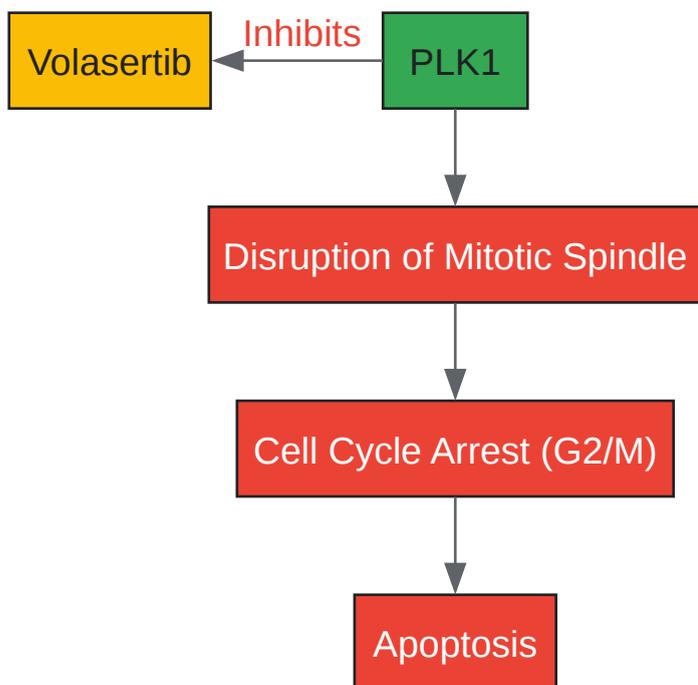
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## Historical Development and Mechanism of Action

**Volasertib** is a dihydropteridinone-derived, ATP-competitive kinase inhibitor that selectively targets PLK1. Its development was a follow-on to the first-generation inhibitor BI 2536, tailored to improve its pharmacokinetic (PK) profile and therapeutic potential [1].

- **Mechanism:** As a PLK1 inhibitor, **volasertib** disrupts mitotic spindle assembly, leading to cell cycle arrest in prometaphase—a state termed "Polo arrest"—which is subsequently followed by apoptosis (programmed cell death) [1].
- **Preclinical Potency and Selectivity:** **Volasertib** potently inhibits PLK1 with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 0.87 nM. It also inhibits the closely related Plk2 (IC<sub>50</sub> = 5 nM) and Plk3 (IC<sub>50</sub> = 56 nM) but shows no significant activity against a panel of other unrelated kinases at concentrations up to 10 µmol/L, indicating high selectivity [1].
- **Improved Pharmacokinetics:** Preclinical data showed **volasertib** has a high volume of distribution, indicating good tissue penetration, and a long terminal half-life compared to BI 2536, making it suitable for clinical development [1].

The following diagram illustrates the mechanism of action of **volasertib** and the key pathways involved in the cellular response.



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*Mechanism of **volasertib**-induced mitotic arrest and apoptosis.*

## Key Quantitative Data from Preclinical and Clinical Studies

The tables below summarize critical quantitative data from **volasertib**'s development, highlighting its potency and clinical trial outcomes.

**Table 1: Preclinical Inhibitory Profile of Volasertib [1]**

Kinase Target	Half-Maximal Inhibitory Concentration (IC50)
PLK1	0.87 nM
PLK2	5 nM
PLK3	56 nM

Table 2: Summary of Key Clinical Trial Results in AML

Trial Phase / Context	Patient Population	Regimen	Key Efficacy Outcome	Reference
Phase II	Untreated AML, ineligible for intensive therapy	Volasertib + Low-Dose Cytarabine (LDAC) vs. LDAC alone	31% CR/CRi vs. 11.1% with LDAC alone [2]	
Phase III (POLO-AML-2)	Elderly with untreated AML, ineligible for intensive therapy	Volasertib + LDAC vs. Placebo + LDAC	Trial completed; results informed Phase II redesign [3] [4]	
Upcoming Phase II	Relapsed/Refractory (R/R) AML	Volasertib + Decitabine	FDA-cleared; patient selection via Predictive Medicine Platform [3] [4]	

## Detailed Experimental Protocols

To guide research into PLK1 inhibitors like **volasertib**, here are detailed methodologies for key experiments cited in the search results.

**1. PLK1 Kinase Inhibition Assay [5]** This protocol is used to determine the IC50 of a compound against PLK1.

- Reaction Setup:** The kinase reaction is performed in a 384-well plate with a total volume of 5  $\mu$ L per well.
- Reaction Components:** The mixture includes recombinant human PLK1 (25 ng), a substrate (0.5  $\mu$ g casein), 50  $\mu$ M ATP, and the test compound at a designated concentration (e.g., serial dilutions from 2.5 pM to 5120 pM).
- Incubation and Detection:** The plate is incubated for 60 minutes at room temperature. The reaction is then terminated, and the ADP produced is converted to ATP using an ADP-Glo reagent. Luminescence is measured with a microplate reader.

- **Data Analysis:** Kinase activity is calculated as:  $[(\text{Luminescence of compound} - \text{Luminescence of negative control}) / (\text{Luminescence of positive control} - \text{Luminescence of negative control})] * 100\%$ . The IC50 value is determined by analyzing the dose-response curve using software like GraphPad Prism.

2. **Virtual Screening for PLK1 Inhibitors** [5] This computational method identifies potential hit compounds.

- **Protein Preparation:** The crystal structure of PLK1 (e.g., PDB ID: 3FC2) is retrieved and prepared using software like Molecular Operating Environment (MOE). This involves removing water molecules, adding hydrogen atoms, and energy minimization.
- **Pharmacophore Model Construction:** Key interaction features (e.g., aromatic centers, hydrogen-bond acceptors/donors) in the PLK1 active site are defined to create a 3D pharmacophore model.
- **Database Screening:** A compound database (e.g., 35,000 compounds) is converted into 3D conformations. The pharmacophore model is used to screen the database for molecules that match the defined features.
- **Molecular Docking:** The hits from the pharmacophore screen are docked into the kinase domain of PLK1. The binding poses and free energies (e.g., London dG score) are evaluated to select compounds with the highest predicted binding affinity.

## Recent Developments and Future Directions

Recent research has expanded the potential of **volasertib** beyond monotherapy, focusing on three key areas:

- **Novel Drug Delivery Systems:** To address dose-limiting toxicity and improve efficacy, researchers have developed a **vincristine/volasertib polymersome injection (Ps-VCR/Vol)**. This nanoparticle system co-delivers **volasertib** with the chemotherapeutic vincristine at a fixed, synergistic ratio, showing potent inhibition of acute lymphoblastic leukemia (ALL) in mouse models while reducing systemic toxicity [6].
- **Rational Combination Therapies:** A nanoparticle-based immunotherapy called **ARAC** co-delivers **volasertib** and a PD-L1 antibody. The mechanism is twofold: PLK1 inhibition by **volasertib** kills cancer cells and upregulates PD-L1 expression on surviving cells. The concomitant PD-L1 blockade then enhances T-cell-mediated killing. This strategy showed a 5-fold reduction in effective drug doses in a metastatic lung cancer model [7].
- **Predictive Patient Selection:** Notable Labs is advancing a Phase II trial in relapsed/refractory AML using a **Predictive Medicine Platform (PMP)**. This platform tests patient samples *ex vivo* to identify those most likely to respond to **volasertib** in combination with decitabine, aiming to improve clinical response rates [3] [4].

The field of PLK1 inhibition continues to evolve, with research efforts now heavily focused on overcoming the limitations of earlier compounds through sophisticated drug delivery and patient stratification strategies.

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